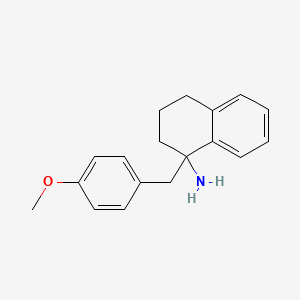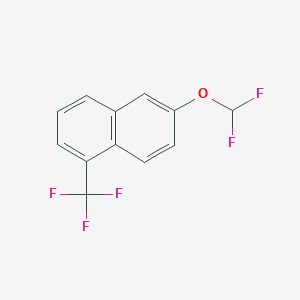
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a naphthalene core. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethyl group. The reaction conditions often include the presence of a base, such as potassium tert-butoxide, and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Bases: Potassium tert-butoxide, sec-butyllithium.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the creation of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the difluoromethoxy group but shares the trifluoromethyl group.
5-(Trifluoromethyl)naphthalene: Similar structure but without the difluoromethoxy group.
2-(Difluoromethoxy)naphthalene: Contains the difluoromethoxy group but lacks the trifluoromethyl group.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H7F5O |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-8-4-5-9-7(6-8)2-1-3-10(9)12(15,16)17/h1-6,11H |
Clave InChI |
WPEIZRBRKBWZAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


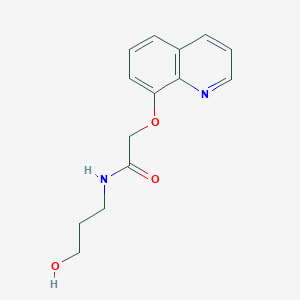


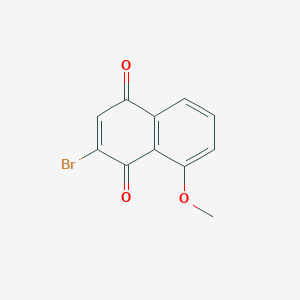
![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)


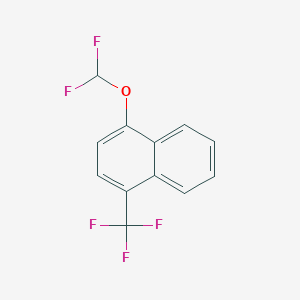
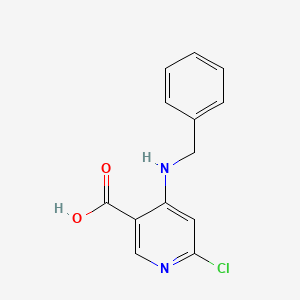
![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)



